1-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one - 868967-10-6

1-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Catalog Number: EVT-3005619
CAS Number: 868967-10-6
Molecular Formula: C18H14N4O2S2
Molecular Weight: 382.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor investigated for its anticancer properties [ [] ]. While demonstrating potency, SGX523 exhibited species-dependent toxicity, particularly impacting renal function in patients due to crystal deposits [ [] ]. A key metabolic pathway involved aldehyde oxidase (AO)-mediated conversion into the less soluble metabolite M11 (see below) [ [] ].
  • Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound. Both compounds also feature a thiophene ring, highlighting this group's potential relevance in this compound family.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a key metabolite of SGX523, formed via aldehyde oxidase activity [ [] ]. This metabolite exhibits significantly reduced solubility compared to SGX523, contributing to its toxicological profile by forming precipitates in the kidneys [ [] ].
  • Relevance: Though M11 is a metabolite, its structural similarity to the parent SGX523 and presence of the shared [, , ]triazolo[4,3-b]pyridazine core makes it relevant for comparison to 1-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone. This highlights potential metabolic liabilities of the core scaffold.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: This compound is a potent and selective c-Met inhibitor [ [] ]. Despite its promising activity, it showed high NADPH-dependent covalent binding to microsomal proteins in several species, raising concerns about potential toxicity [ [] ]. This bioactivation was attributed to the presence of the isothiazole ring [ [] ].
  • Relevance: Compound 1, like the target compound, contains the [, , ]triazolo[4,3-b]pyridazine scaffold, further emphasizing this structure's potential in medicinal chemistry, particularly for kinase inhibition. Notably, both compounds contain a five-membered heterocyclic ring directly attached to the triazolopyridazine core (isothiazole in compound 1 and thiophene in the target compound).

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: This analog of Compound 1 aimed to mitigate the bioactivation observed with the parent compound [ [] ]. While the primary metabolic site shifted to the naphthyridine ring, glutathione conjugation of the isothiazole ring persisted, indicating continued bioactivation potential [ [] ].
  • Relevance: The comparison between Compound 1 and Compound 2 underscores the potential for bioactivation within this structural class, even with modifications. This information is crucial for understanding the potential metabolic liabilities of the target compound. The presence of the [, , ]triazolo[4,3-b]pyridazine core and a five-membered heterocycle (isothiazole) in both Compound 2 and the target compound strengthens the structure-activity relationship discussion.
  • Compound Description: This series, including the development candidate AZD5153, demonstrated potent BRD4 inhibition [ [] ]. These bivalent inhibitors exhibited enhanced potency compared to monovalent counterparts, highlighting the contribution of bivalent binding to their activity [ [] ].
  • Relevance: While the specific structure of AZD5153 and other analogs in this series is not provided, their classification as "bivalent triazolopyridazine-based" implies the presence of two [, , ]triazolo[4,3-b]pyridazine units linked together [ [] ]. This is relevant to the target compound as it highlights the potential of the [, , ]triazolo[4,3-b]pyridazine core for developing bivalent inhibitors.

1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor that showed promising anticancer activity in preclinical models [ [] ]. This compound demonstrated sustained target engagement at well-tolerated doses [ [] ].
  • Relevance: Both SAR125844 and the target compound share the [, , ]triazolo[4,3-b]pyridazine core, further strengthening its relevance as a key pharmacophore. The presence of a sulfur linker connecting the triazolopyridazine to another aromatic system is another common feature between SAR125844 and the target compound, suggesting a potential for similar binding interactions.

This analysis highlights the recurring presence of the [, , ]triazolo[4,3-b]pyridazine scaffold and its derivatives in various bioactive compounds, particularly as kinase inhibitors. Additionally, the presence of a thiophene or similar five-membered heterocycle directly attached to this core further strengthens the structural link to the target compound, 1-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone. Understanding the structure-activity relationships and potential metabolic liabilities within this compound family is crucial for guiding further research and development efforts.

Properties

CAS Number

868967-10-6

Product Name

1-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

IUPAC Name

1-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.46

InChI

InChI=1S/C18H14N4O2S2/c1-24-13-6-4-12(5-7-13)14(23)11-26-17-9-8-16-19-20-18(22(16)21-17)15-3-2-10-25-15/h2-10H,11H2,1H3

InChI Key

AOGLGBGDTUQJDI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.